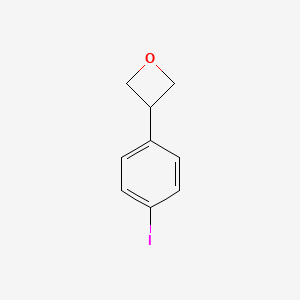
3-(4-Iodophenyl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Iodophenyl)oxetane is a chemical compound characterized by an oxetane ring substituted with a 4-iodophenyl group. Oxetanes are four-membered cyclic ethers containing one oxygen atom, and they are known for their strained ring structure, which imparts unique reactivity and stability properties. The presence of the iodophenyl group further enhances its chemical versatility, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of 3-(4-Iodophenyl)oxetane can be achieved through several methods, including:
Epoxide Ring Opening: One common method involves the ring opening of epoxides with trimethyloxosulfonium ylide, followed by cyclization to form the oxetane ring. This method typically requires moderate heating and specific reaction conditions to achieve good yields.
Photochemical Reactions: Another approach involves the use of photoredox catalysts and vinyl sulfonium ions under blue LED light irradiation.
Industrial Production: Industrial production methods may involve the use of specialized catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
3-(4-Iodophenyl)oxetane undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The oxetane ring can undergo oxidation to form corresponding carbonyl compounds or reduction to form alcohols.
Ring-Opening Reactions: The strained oxetane ring can be opened under acidic or basic conditions, leading to the formation of various linear or cyclic products.
Scientific Research Applications
3-(4-Iodophenyl)oxetane has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound’s unique structure and reactivity make it a valuable building block in drug design and development.
Material Science: Oxetane-containing compounds are used in the synthesis of advanced materials, such as polymers and resins, due to their ability to undergo polymerization reactions.
Biological Studies: The compound’s reactivity and stability make it useful in studying biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(4-Iodophenyl)oxetane involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
3-(4-Iodophenyl)oxetane can be compared with other similar compounds, such as:
3-(4-Bromophenyl)oxetane: Similar in structure but with a bromine atom instead of iodine.
3-(4-Chlorophenyl)oxetane:
3-(4-Fluorophenyl)oxetane: The presence of a fluorine atom imparts unique electronic properties, making it useful in specific applications.
Each of these compounds has distinct properties and applications, highlighting the versatility and uniqueness of this compound in scientific research.
Properties
Molecular Formula |
C9H9IO |
|---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
3-(4-iodophenyl)oxetane |
InChI |
InChI=1S/C9H9IO/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8H,5-6H2 |
InChI Key |
MLIVSOLALZGLAT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine](/img/structure/B12954338.png)
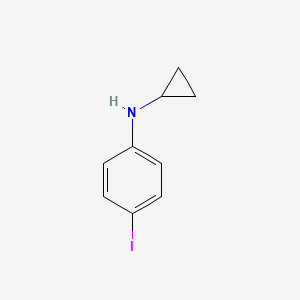
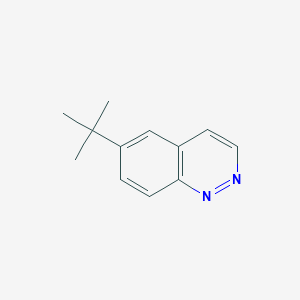
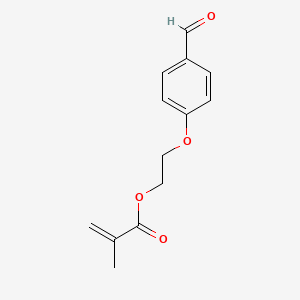
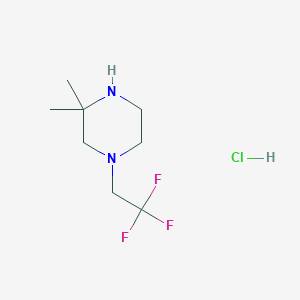
![(1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12954369.png)
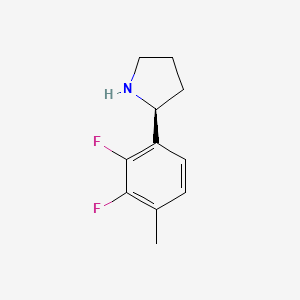
![3-Cyclohexylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12954381.png)
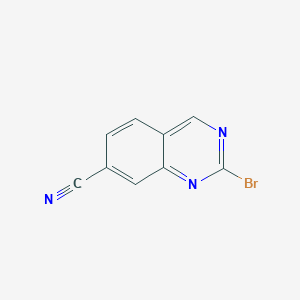
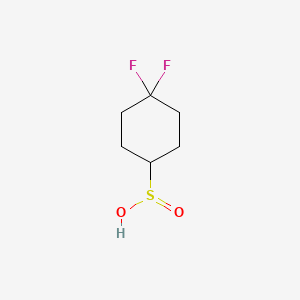
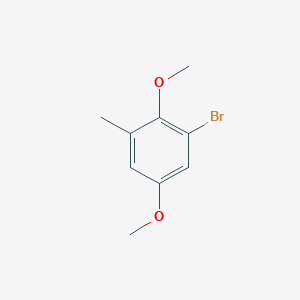
![Benzo[f]cinnoline](/img/structure/B12954418.png)
![(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954430.png)
![methyl2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate](/img/structure/B12954441.png)
